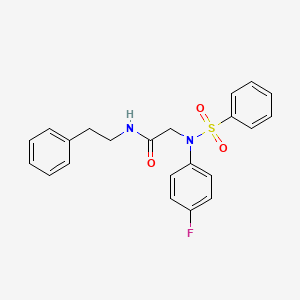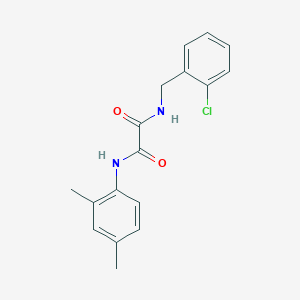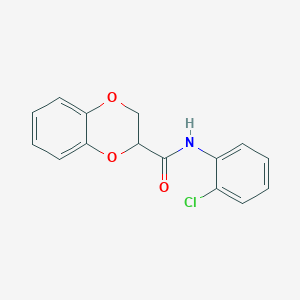![molecular formula C12H13ClN2O2S B5112623 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5112623.png)
3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as TAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. TAPP is a heterocyclic compound that contains a pyrrolidine ring and a thioether group, making it an interesting molecule to study.
Mécanisme D'action
The mechanism of action of 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione can induce apoptosis, or programmed cell death, in cancer cells. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to have antiviral effects, as it can inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione in lab experiments is its ability to selectively target cancer cells. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to have minimal toxicity to normal cells, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of using 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione research. One potential direction is the development of new cancer treatments based on 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to have anticancer properties, and further research could lead to the development of new therapies for cancer patients. Another potential direction is the development of new antiviral agents based on 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to inhibit the replication of certain viruses, and further research could lead to the development of new treatments for viral infections. Finally, further research could be conducted to better understand the mechanism of action of 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione and its potential use in other fields of research.
Méthodes De Synthèse
The synthesis of 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione involves the reaction of 3-chlorophenylacetic acid with thioethanol and sodium hydride, followed by the reaction with phthalic anhydride and ammonia. This process results in the formation of 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione as a white crystalline powder with a melting point of 145-147°C.
Applications De Recherche Scientifique
3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential use in various fields of research. One of the most significant applications of 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione is in the field of medicinal chemistry. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to have anticancer properties, making it a potential candidate for the development of new cancer treatments. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has also been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Propriétés
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c13-8-2-1-3-9(6-8)15-11(16)7-10(12(15)17)18-5-4-14/h1-3,6,10H,4-5,7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQLMUNSFFZSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethylthio)-1-(3-chlorophenyl)azolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5112545.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B5112557.png)
![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B5112566.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine](/img/structure/B5112571.png)
![1-(2-furylmethyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112572.png)

![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112589.png)

![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5112609.png)
![N,N-diethyl-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinecarboxamide](/img/structure/B5112616.png)
![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5112621.png)

![N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5112650.png)